![molecular formula C13H19ClN2O3S2 B5599063 N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5599063.png)
N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including methanesulfonamide pyrimidine and N-methanesulfonyl pyrrole-substituted compounds, involves complex chemical reactions aimed at creating specific molecular structures with potential inhibitory activities against certain enzymes or for applications in material science. For example, a novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds have been synthesized and evaluated for their ability to inhibit the enzyme HMG-CoA reductase in vitro, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Watanabe et al., 1997).
Molecular Structure Analysis
Molecular and supramolecular structures of related sulfonamide derivatives have been reported, showing variations in torsion angles and hydrogen bonding that affect the molecular conformation and intermolecular interactions. For instance, studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide have revealed differences in N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles and the formation of hydrogen-bonded dimers, layers, and chains, highlighting the impact of molecular structure on the physical properties and potential applications of these compounds (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving sulfonamide compounds often lead to the formation of complex structures with unique properties. For example, the rearrangement of threonine and serine-based N-sulfonamides under certain conditions yields chiral pyrrolidin-3-ones, demonstrating the chemoselectivity and reactivity of these compounds under specific conditions (Králová et al., 2019).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. Studies on compounds like N-(3-chlorophenyl)methanesulfonamide have provided insights into the conformation of N—H bonds and the packing of molecules into chains through hydrogen bonding, which influence their physical properties and potential applications (Gowda et al., 2007).
Chemical Properties Analysis
The chemical properties of sulfonamide derivatives, including reactivity, stability, and interaction with other molecules, are critical for their application in various fields. Research on the formation and reaction of N-acyl- and N-methanesulfonyl-1-(3,4-dimethoxy)benzyl-7-acetoxy-1,2,3,4,6,7-hexahydro-7-methoxy-6-oxoisoquinolines has shed light on the oxidation processes and chemical transformations that these compounds undergo, providing valuable information for their use in chemical synthesis and pharmaceutical applications (Hoshino et al., 2001).
properties
IUPAC Name |
N-[(3S,4R)-1-(3-chlorothiophene-2-carbonyl)-4-propylpyrrolidin-3-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O3S2/c1-3-4-9-7-16(8-11(9)15-21(2,18)19)13(17)12-10(14)5-6-20-12/h5-6,9,11,15H,3-4,7-8H2,1-2H3/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFDMRPLSVFFDP-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)C)C(=O)C2=C(C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)C2=C(C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide |
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